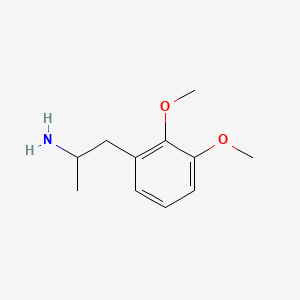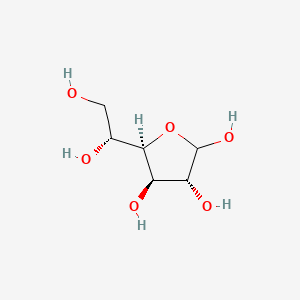
D-Glucofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucofuranose is a five-membered ring form of glucose, a simple sugar that plays a crucial role in the metabolism of living organisms. It is one of the several structural forms of glucose, existing in equilibrium with other forms such as the six-membered ring (pyranose) and the open-chain form. The furanose form is less common but is significant in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Glucofuranose can be synthesized through the isomerization of D-glucose. One common method involves the use of acid catalysts to promote the formation of the furanose ring from the open-chain form of glucose. The reaction typically occurs under mild conditions, with the use of aqueous solutions and controlled temperatures to favor the formation of the furanose form.
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of starches into glucose, followed by the isomerization process. Enzymes such as glucose isomerase are used to catalyze the conversion of glucose into its furanose form. This method is preferred due to its efficiency and the ability to produce high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form gluconic acid using oxidizing agents such as bromine water or nitric acid.
Reduction: Reduction of this compound typically yields sorbitol, a sugar alcohol, using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the hydroxyl groups of this compound, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Bromine water, nitric acid
Reduction: Sodium borohydride, hydrogen gas with a catalyst
Substitution: Acyl chlorides, alkyl halides
Major Products:
Oxidation: Gluconic acid
Reduction: Sorbitol
Substitution: Various esters and ethers depending on the substituents used
Wissenschaftliche Forschungsanwendungen
D-Glucofuranose has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of D-Glucofuranose involves its interaction with specific enzymes and receptors in biological systems. For example, in the case of its use as an enzyme inhibitor, this compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The molecular targets and pathways involved vary depending on the specific application and the derivative of this compound used .
Vergleich Mit ähnlichen Verbindungen
D-Glucofuranose is unique compared to other similar compounds due to its five-membered ring structure. Similar compounds include:
D-Glucopyranose: The six-membered ring form of glucose, which is more common in nature.
D-Mannofuranose: Another five-membered ring sugar, differing in the orientation of the hydroxyl groups.
D-Fructofuranose: A five-membered ring form of fructose, another common sugar.
The uniqueness of this compound lies in its specific structural configuration, which imparts different chemical and biological properties compared to its counterparts .
Eigenschaften
CAS-Nummer |
610-85-5 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1 |
InChI-Schlüssel |
AVVWPBAENSWJCB-IVMDWMLBSA-N |
Isomerische SMILES |
C([C@H]([C@@H]1[C@@H]([C@H](C(O1)O)O)O)O)O |
Kanonische SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


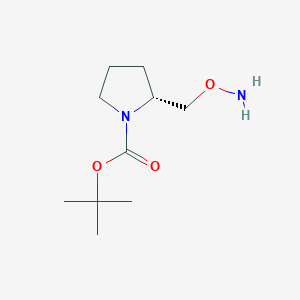

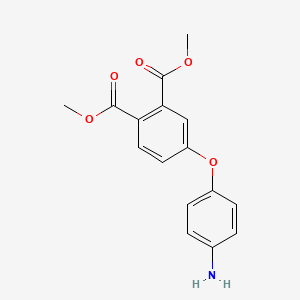
![1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene](/img/structure/B14146124.png)
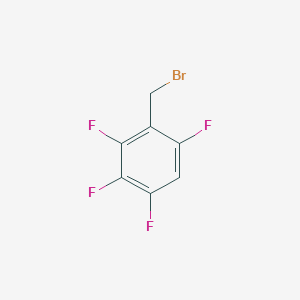
![7,9,13-trimethyl-5,6-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,7,18-trien-16-ol](/img/structure/B14146134.png)
![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)
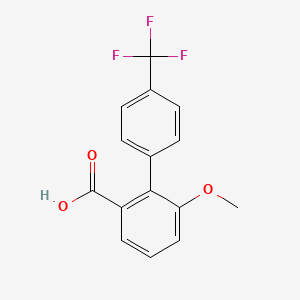
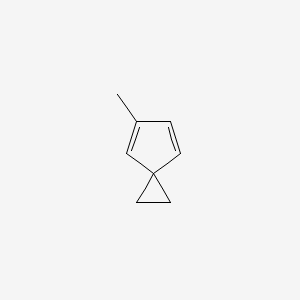
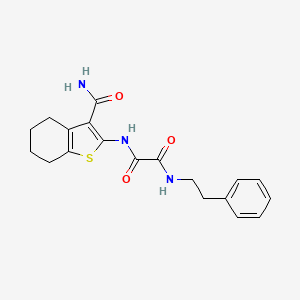
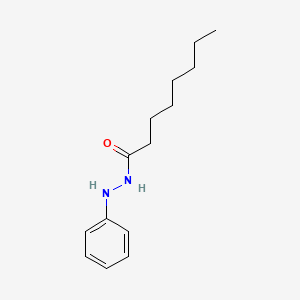
![4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B14146175.png)
![3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B14146179.png)
